molecular formula C7H7BrClNO B2453186 2-Bromo-5-chloro-3-ethoxypyridine CAS No. 1859213-39-0

2-Bromo-5-chloro-3-ethoxypyridine

Cat. No. B2453186
CAS RN: 1859213-39-0
M. Wt: 236.49
InChI Key: UOEURPRKPLXYDK-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-ethoxypyridine is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring with bromine, chlorine, and ethoxy groups attached to it. This compound is of great interest to researchers due to its unique properties and potential applications in various fields.

Scientific Research Applications

Chemical Reactivity and Transformations

2-Bromo-5-chloro-3-ethoxypyridine exhibits interesting behavior when subjected to various chemical conditions. It's a versatile compound used in the synthesis and transformation of different chemical structures. For instance, its bromo-derivatives react distinctively when heated with hydrochloric acid, leading to the formation of chloro-hydroxypyridines and dihydroxypyridines, depending on the specific bromo-derivative used. This indicates its potential utility in synthesizing complex chemical structures through halogen exchange reactions (Hertog & Bruyn, 2010).

Synthesis of Pyridine Derivatives

The compound plays a critical role in the synthesis of pyridine derivatives, which are crucial in various industrial and pharmaceutical applications. It serves as a starting point or intermediate in synthesizing more complex pyridine structures. For example, it's involved in the synthesis of 2‐amino‐5‐ethoxypyridine, showcasing its adaptability in creating amino-substituted pyridines (Hertog et al., 2010).

Halogen-rich Intermediate for Synthesis

This compound serves as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. Its unique structure, enriched with halogen atoms, makes it an invaluable building block in medicinal chemistry, allowing for the creation of compounds with desired functionalities and potential therapeutic applications (Wu et al., 2022).

Amination and Functionalization

The compound is also crucial in the amination process, where it undergoes transformations to form different aminated pyridines. These transformations often involve intermediate structures and require a deep understanding of the reaction mechanisms to achieve the desired end products, demonstrating its role in complex chemical synthesis processes (Pieterse & Hertog, 2010).

Advanced Synthesis and Pharmaceutical Applications

This compound's structural complexity allows for its use in advanced synthesis processes, leading to the production of key intermediates in manufacturing therapeutic agents, such as SGLT2 inhibitors for diabetes therapy. Its ability to undergo multiple-step reactions and transform into different chemical entities highlights its significance in the pharmaceutical industry (Zhang et al., 2022).

properties

IUPAC Name

2-bromo-5-chloro-3-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEURPRKPLXYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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